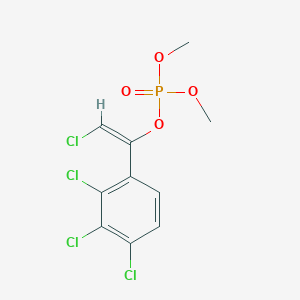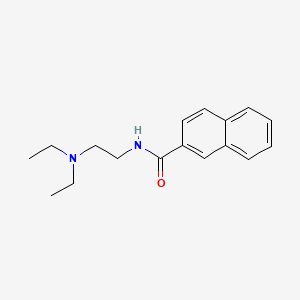
2-Chloro-1-(2,3,4-trichlorophenyl)vinyl dimethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate involves the reaction of 2,3,4-trichlorobenzaldehyde with dimethyl phosphite in the presence of a base, followed by chlorination . The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The reaction mixture is subjected to purification steps such as distillation and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In neutral or acidic media, it hydrolyzes slowly, while in alkaline media, it hydrolyzes rapidly.
Oxidation: It can be oxidized to form corresponding oxides.
Substitution: It can undergo nucleophilic substitution reactions, especially at the phosphorus atom.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions with varying pH levels.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed
Hydrolysis: Produces phosphoric acid derivatives and chlorinated phenols.
Oxidation: Forms oxides and chlorinated by-products.
Substitution: Results in substituted phosphates and chlorinated compounds.
Applications De Recherche Scientifique
[(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a model compound to study organophosphate chemistry and reaction mechanisms.
Biology: Employed in studies on insect physiology and resistance mechanisms.
Medicine: Investigated for its effects on acetylcholinesterase inhibition and potential therapeutic uses.
Industry: Utilized in the development of pest control products and veterinary medicines
Mécanisme D'action
The primary mechanism of action of [(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to paralysis and death of the target pests . The molecular targets include the active site of acetylcholinesterase, where it forms a covalent bond, preventing the breakdown of acetylcholine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Chlorpyrifos: A widely used organophosphate with broader pest control applications.
Diazinon: An organophosphate insecticide used in agriculture and household pest control.
Uniqueness
[(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate is unique due to its specific structure, which provides high efficacy against a range of pests while maintaining relatively low toxicity to non-target organisms. Its stability and effectiveness in various environmental conditions also distinguish it from other similar compounds .
Propriétés
Numéro CAS |
37913-85-2 |
|---|---|
Formule moléculaire |
C10H9Cl4O4P |
Poids moléculaire |
366.0 g/mol |
Nom IUPAC |
[(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-8(5-11)6-3-4-7(12)10(14)9(6)13/h3-5H,1-2H3/b8-5+ |
Clé InChI |
CKRKMPZQCMAKGJ-VMPITWQZSA-N |
SMILES isomérique |
COP(=O)(OC)O/C(=C/Cl)/C1=C(C(=C(C=C1)Cl)Cl)Cl |
SMILES canonique |
COP(=O)(OC)OC(=CCl)C1=C(C(=C(C=C1)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)

![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)



![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)







